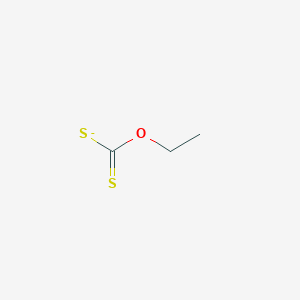

Carbonodithioic acid, O-ethyl ester

Description

Contextual Significance and Historical Development of O-Alkyl Dithiocarbonates

O-Alkyl dithiocarbonates, commonly known as xanthates, are a class of compounds that share the ROC(=S)S⁻ functional group. Their salts, such as potassium ethyl xanthate, are synthesized by the reaction of an alcohol with carbon disulfide in the presence of a base. wikipedia.org This reaction, discovered in 1822 by William Christopher Zeise, has been a cornerstone of organosulfur chemistry.

The industrial significance of xanthates became prominent in the early 20th century with their application as flotation agents in the mining industry for the separation of sulfide (B99878) ores. wikipedia.org This method leverages the affinity of the dithiocarbonate group for "soft" metals like copper, nickel, and silver, allowing for their selective extraction. wikipedia.org

Beyond mineral processing, a class of related sulfur-containing compounds, ethylene (B1197577) bisdithiocarbamates (EBDCs), gained widespread use as agricultural fungicides starting in the 1940s. wikipedia.org In the realm of organic synthesis, xanthate esters derived from the alkylation of xanthate salts serve as versatile intermediates. wikipedia.org They are notably used in the Chugaev elimination for the synthesis of alkenes and in radical-mediated reactions, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful method for controlling polymer architecture.

Scope and Academic Relevance of Research on the Compound and its Analogs

The study of Carbonodithioic acid, O-ethyl ester and its analogs remains an active area of research, driven by their diverse chemical reactivity and applications. Academic research explores their use as ligands in coordination chemistry, precursors in the synthesis of complex organic molecules, and as functional groups in materials science.

Research has been conducted on the synthesis and characterization of various O-alkyl dithiocarbonate derivatives. acs.org For instance, the synthesis of O,S-dialkyl dithiocarbonates from a range of alcohols has been achieved using methods like the Mitsunobu reaction, highlighting the continuous development of synthetic protocols. researchgate.net The reactivity of the dithiocarbonate group allows for its incorporation into a wide array of molecular structures, including those with potential biological activity. ontosight.airesearchgate.net

Analogs of this compound, such as those with different O-alkyl groups (e.g., O-(1-methylethyl)), have also been studied. epa.gov The investigation extends to S-esters of these compounds, which have found applications as pesticides and as intermediates in the synthesis of other industrial chemicals. ontosight.ai The unique properties of these compounds, stemming from the dithiocarboxylate functional group, make them valuable tools for chemists in various disciplines, from the development of new synthetic methodologies to the creation of novel materials and biologically relevant molecules. ontosight.ainih.govorganic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C3H5OS2- |

|---|---|

Molecular Weight |

121.21 g/mol |

IUPAC Name |

ethoxymethanedithioate |

InChI |

InChI=1S/C3H6OS2/c1-2-4-3(5)6/h2H2,1H3,(H,5,6)/p-1 |

InChI Key |

ZOOODBUHSVUZEM-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=S)[S-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Carbonodithioic Acid, O Ethyl Ester

Classical and Contemporary Synthesis Routes

The preparation of O-ethyl dithiocarbonates, or ethyl xanthates, has been established for over a century, with methods evolving to improve yield, purity, and environmental compatibility. The core synthetic strategies revolve around the reaction of an alcohol with carbon disulfide in the presence of a base.

Synthesis from Alkali Metal O-Ethyl Dithiocarbonates and Electrophiles

The most prevalent method for synthesizing O-ethyl dithiocarbonates involves the reaction of an alkali metal O-ethyl dithiocarbonate, such as potassium ethyl xanthate (KEX) or sodium ethyl xanthate, with an electrophile. wikipedia.orgwikipedia.org These alkali metal salts are typically prepared in situ by treating ethanol (B145695) with an alkali metal hydroxide (B78521) (like sodium hydroxide or potassium hydroxide) and carbon disulfide. ontosight.aiwikipedia.org This process is known as xanthation. wikipedia.org The resulting alkali metal ethyl xanthate is a nucleophile that can then react with various electrophiles.

The general reaction can be summarized as follows: CH₃CH₂OH + CS₂ + MOH → CH₃CH₂OCS₂M + H₂O (where M = Na or K) wikipedia.org

This is followed by reaction with an electrophile (R-X): CH₃CH₂OCS₂M + R-X → CH₃CH₂OCS₂R + MX wikipedia.org

This method is versatile, allowing for the introduction of a wide range of functional groups (R) by varying the electrophile. For instance, alkyl and aryl halides can be used to prepare the corresponding xanthate esters. wikipedia.org These esters are valuable intermediates in organic synthesis. wikipedia.org

The reaction conditions, such as temperature and solvent, can influence the yield and purity of the final product. For example, carrying out the reaction at low temperatures can help to minimize side reactions. wikipedia.org

Table 1: Examples of Electrophiles Used in the Synthesis of O-Ethyl Dithiocarbonate Esters

| Electrophile (R-X) | Product (CH₃CH₂OCS₂R) | Reference |

| Methyl 2-bromopropionate | O-ethyl-S-(1-methoxycarbonyl) ethyl- dithiocarbonate | rsc.org |

| Alkyl Halides | Alkyl O-Ethyl Xanthate Esters | wikipedia.org |

| Aryl Halides | Aryl O-Ethyl Xanthate Esters | wikipedia.org |

| 2-Bromopropionyl chloride and propargyl alcohol | Alkyne-terminated RAFT agent | rsc.org |

| Epoxides | 1,3-dithiolane-2-thiones (cyclic trithiocarbonates) | researchgate.net |

| Baylis-Hillman adducts | Functionalized xanthates | researchgate.net |

| Ethyl bromodifluoroacetate | O-alkyl S-difluoro(ethoxycarbonyl)methyl xanthates | rsc.org |

Preparations Involving Carbon Disulfide and O-Ethyl Alcohol Derivatives

A direct and fundamental approach to O-ethyl dithiocarbonates involves the reaction of ethanol (O-ethyl alcohol) with carbon disulfide in the presence of a strong base. ontosight.aiwikipedia.org The base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide, deprotonates the alcohol to form an alkoxide. wikipedia.org This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. wikipedia.org

The reaction is generally carried out in a suitable solvent. While traditional methods have used various organic solvents, newer approaches have explored different media to enhance efficiency and product purity. google.commdpi.com For instance, the use of tetrahydrofuran (B95107) as a reaction medium has been shown to produce high-purity xanthates with higher yields and a lighter odor compared to conventional methods. google.com Another approach involves using xylene as a solvent, which dissolves the alkoxide while the resulting xanthate precipitates as a suspension. mdpi.com

The reaction temperature is a critical parameter and is typically controlled to be between 10°C and 35°C. google.comgoogle.com Higher temperatures can lead to the decomposition of the xanthate product. google.com

Multicomponent Reaction Strategies for Functionalized Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to synthesizing complex molecules. nih.gov In the context of O-ethyl dithiocarbonates, MCRs provide a powerful tool for creating functionalized derivatives.

One such strategy involves the one-pot, pseudo five-component reaction for the synthesis of functionalized allyl dithiocarbamates. researchgate.net This process combines the Baylis-Hillman reaction of aldehydes and activated alkenes, followed by acetylation and a nucleophilic substitution with an in situ generated dithiocarbamate (B8719985) from an amine and carbon disulfide. researchgate.net

Another example is the catalyst- and solvent-free synthesis of dithiocarbamates from amines, carbon disulfide, and vinyl sulfones or sulfoxides. rsc.org This method provides a green and high-yielding route to novel dithiocarbamates. Furthermore, the Ugi four-component reaction has been employed in consecutive multicomponent reactions to synthesize pseudo-peptides containing dithiocarbamate moieties. researchgate.net

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for producing O-ethyl xanthates. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One green approach involves optimizing the synthesis process to maximize yield and purity while minimizing byproducts. For example, using tetrahydrofuran as a solvent not only improves the yield and purity of xanthates but also allows for easy recovery and recycling of the solvent. google.com Similarly, the use of xylene as a solvent enables its reuse in subsequent synthesis batches. mdpi.com

Solvent-free synthesis is another key aspect of green chemistry. A catalyst- and solvent-free procedure for synthesizing dithiocarbamates from amines, carbon disulfide, and vinyl sulfones/sulfoxides has been developed, offering a simple and green approach. rsc.org

Advanced Synthetic Modifications and Functionalization

Beyond the classical synthesis of the basic O-ethyl dithiocarbonate structure, significant research has focused on its modification and functionalization to create more complex and tailored molecules.

The reaction of potassium ethyl xanthate with epoxides provides a route to novel 1,3-dithiolane-2-thiones, also known as cyclic trithiocarbonates. researchgate.net This method offers a simple procedure for creating these heterocyclic compounds.

The versatility of the xanthate group is further demonstrated in its use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Alkyne-functionalized xanthate RAFT agents have been synthesized for the controlled polymerization of vinyl acetate. rsc.org This involves a multi-step synthesis starting from the reaction of potassium ethyl xanthate with an appropriate electrophile. rsc.org

Furthermore, multicomponent reactions, as discussed earlier, are a powerful tool for advanced functionalization. For example, a one-pot, three-step multicomponent synthesis can produce functionalized allyl dithiocarbamates. researchgate.net Another multicomponent approach allows for the synthesis of S-benzyl dithiocarbamates from para-quinone methides, amines, and carbon disulfide under catalyst- and additive-free conditions. acs.org These advanced strategies enable the creation of a diverse range of functionalized dithiocarbamates with potential applications in various fields, including materials science and medicinal chemistry.

Mechanistic Investigations of Chemical Reactions Involving Carbonodithioic Acid, O Ethyl Ester

Oxidation Pathways and Kinetic Analyses

The oxidation of O-ethyl xanthate has been a subject of detailed kinetic and mechanistic scrutiny, particularly its reaction with peroxides, which reveals complex, pH-dependent pathways.

Kinetic studies on the oxidation of the ethyl xanthate anion (EX⁻) by hydrogen peroxide (H₂O₂) have been conducted across a pH range of 8–12. rsc.orgrsc.org The initial step in this reaction is the formation of O-ethyl S-oxodithiocarbonate (EPX⁻) through an oxygen addition mechanism. rsc.orgrsc.orguq.edu.au

Further oxidation of this intermediate leads to a notable bifurcation in the reaction pathway. rsc.orgrsc.org This split results in the formation of two distinct products: O-ethyl thiocarbonate (ETC⁻) or O-ethyl S-oxoperoxydithiocarbonate. rsc.orgrsc.org The partitioning between these two pathways is highly dependent on the pH of the solution. As the pH increases from 10 to 12, the reaction is increasingly directed towards the formation of O-ethyl thiocarbonate. rsc.orgrsc.org Both reaction branches ultimately lead to the formation of sulfate (B86663) as the final sulfur-containing product. rsc.orgresearchgate.net The proposed mechanism for this bifurcation originates from an oxygen addition adduct of the initially formed O-ethyl S-oxodithiocarbonate. rsc.orgrsc.org

Table 1: Products of O-ethyl Xanthate Oxidation with Hydrogen Peroxide

| Initial Reactant | Oxidizing Agent | Intermediate Product | Bifurcation Products | Final Sulfur Product |

|---|

This table summarizes the key species involved in the oxidation of O-ethyl xanthate by hydrogen peroxide.

The stability and degradation kinetics of O-ethyl xanthate are strongly influenced by the pH of the aqueous solution. diva-portal.orgtandfonline.com The rate of decomposition is significantly accelerated under acidic conditions (pH < 7). diva-portal.orgtandfonline.com The compound exhibits its greatest stability in the pH range of 7 to 8, where it has the longest half-life. diva-portal.org As the pH increases to the 9-10 range, the degradation rate increases again, but at a pH above 10, the stability of xanthate once more increases. diva-portal.org

In the context of its reaction with hydrogen peroxide, the pH dependence of the rate parameters reveals that the reaction occurs exclusively with H₂O₂ and not with its conjugate base, the hydroperoxide anion (HO₂⁻). rsc.orgrsc.org This suggests a nucleophilic attack at the peroxide oxygen. rsc.org The rate of degradation of ethyl xanthate in the presence of H₂O₂ increases with increasing H₂O₂ concentration but is reportedly independent of pH in the range of 5 to 12. uq.edu.auresearchgate.net

Table 2: Effect of pH on the Decomposition Rate of Potassium Ethyl Xanthate at Different Temperatures

| pH | Rate of Decomposition at 283 K (%) | Rate of Decomposition at 300 K (%) |

|---|---|---|

| 5 | 2.099 | 6.484 |

| 7 | 0.902 | 4.103 |

Data from a study on the stability of potassium ethyl xanthate as a function of time, temperature, and pH. jcsp.org.pkresearchgate.net

Nucleophilic and Electrophilic Reaction Mechanisms

O-ethyl xanthate and its derivatives participate in a variety of reactions involving nucleophilic and electrophilic species, leading to the formation of diverse chemical structures.

Xanthate esters undergo aminolysis reactions with primary amines, such as benzylamine (B48309), to produce carbamothioates. nih.govresearchgate.net For instance, O-benzyl S-methyl dithiocarbonate reacts with benzylamine to yield O-benzyl benzylcarbamothioate. researchgate.net This type of reaction involves the nucleophilic attack of the amine on the thiocarbonyl carbon of the xanthate ester. The reaction proceeds through a tetrahedral intermediate before the elimination of a leaving group, typically a thiol, to form the stable carbamothioate product.

An unexpected synthesis of carbamothioates has been reported from the reaction of arylmethyl isocyanides with xanthate esters in the presence of sodium hydride in DMF. nih.govresearchgate.netbeilstein-journals.orgbeilstein-archives.org In these reactions, the isocyanide carbon atom functions as an electrophile. nih.gov The proposed mechanism, supported by quantum chemical calculations, outlines the steps leading to the formation of these carbamothioates. nih.govresearchgate.netbeilstein-journals.org This provides a facile protocol for synthesizing a range of carbamothioates from corresponding isocyanides and xanthate esters. nih.gov For example, O-butyl S-methyl dithiocarbonate reacts with 4-fluorobenzylamine (B26447) and 4-chlorobenzylamine (B54526) to yield O-butyl (4-fluorobenzyl)carbamothioate and O-butyl (4-chlorobenzyl)carbamothioate, respectively. beilstein-journals.org

Xanthate esters containing cyanomethyl groups, such as S-(cyanomethyl) O-ethyl carbonodithioate, have been utilized as reagents in organic synthesis. rsc.org These compounds can undergo radical addition reactions to olefins. For instance, a novel xanthate reagent, S-[3-Cyano-2-oxo-3-(triphenyl-λ5-phosphanylidene)propyl] O-ethyl carbonodithioate, has been synthesized from potassium O-ethyl xanthate. researcher.life This reagent undergoes group transfer addition to various olefins under radical conditions, demonstrating the utility of the xanthate moiety in forming new carbon-carbon bonds. researcher.life

Radical and Photo-initiated Transformations

The versatility of Carbonodithioic acid, O-ethyl ester, commonly known as ethyl xanthate, extends to the realm of radical and photo-initiated reactions. These transformations leverage the unique properties of the xanthate functional group to forge new carbon-carbon and carbon-heteroatom bonds, often with high degrees of selectivity and functional group tolerance.

The Zard reaction, a powerful method for the creation of carbon-carbon bonds, is a type of xanthate transfer radical addition. chimia.ch This process typically involves the intermolecular addition of a xanthate-derived radical to an unactivated alkene. chimia.chnih.gov The reaction is initiated by the generation of a radical from the xanthate, which then adds to the alkene. A key feature of this reaction is the degenerative transfer of the xanthate group, which allows for the reaction to proceed under mild conditions and tolerate a wide variety of functional groups. chimia.ch

A general mechanism for the Zard reaction begins with the initiation step where a radical initiator, such as lauroyl peroxide, abstracts an atom from a suitable donor to generate a radical. redalyc.org This radical then reacts with the xanthate, leading to the formation of an alkyl radical. This alkyl radical subsequently adds to an alkene, generating a new radical intermediate. This intermediate then reacts with another molecule of the starting xanthate to propagate the radical chain and yield the final product. redalyc.org The use of triethylborane (B153662) as a radical initiator has been shown to be effective at lower temperatures. redalyc.org

The reaction of S-Trifluoromethyl xanthates with unactivated alkenes proceeds via a radical mechanism, resulting in adducts where the trifluoromethyl group is located at the less sterically hindered end of the double bond. nih.gov

The versatility of the xanthate transfer technology allows for the construction of complex molecules by bringing together different functional groups present in the xanthate and the alkene partners under neutral and mild conditions. chimia.ch

A significant advancement in synthetic chemistry is the development of C-H xanthylation, a method for the direct functionalization of alkanes. unc.eduresearchgate.netnih.govacs.org This transformation introduces a xanthate group into an alkane, providing a versatile handle for further synthetic manipulations. unc.eduresearchgate.netnih.govacs.org The reaction often proceeds with high site-selectivity, targeting specific C-H bonds within a complex molecule. unc.eduresearchgate.netacs.orgnih.gov

The C-H xanthylation process can be initiated by blue LEDs in the presence of an N-xanthylamide reagent. researchgate.netnih.govacs.org This method has been successfully applied to a range of substrates, including complex natural products and drug precursors, demonstrating its broad functional group tolerance. acs.orgnih.gov The site-selectivity is often governed by steric factors, with functionalization favoring less hindered positions. acs.org For instance, the xanthylation of adamantane (B196018) selectively occurs at the tertiary C-H positions. acs.org

This method represents a powerful platform for late-stage functionalization, allowing for the derivatization of complex molecules at positions that would be challenging to access through traditional synthetic routes. unc.eduresearchgate.netnih.govacs.org The introduced xanthate group can then be converted into a variety of other functional groups, including hydroxyl groups, thiols, and deuterated C-H bonds. unc.eduacs.orgnih.gov

Table 1: Examples of C-H Xanthylation in Complex Molecules acs.orgnih.govscispace.com

| Substrate | Product(s) | Yield (%) |

| (+)-Sclareolide | Xanthate at C12 | 55 |

| (-)-Ambroxide | Xanthate at C8 | 80 |

| Differin precursor | Xanthate at tertiary C-H | 51 |

| trans-Androsterone acetate | C6 and C2 xanthates (1:1) | 56 (combined) |

| 5α-Androstanedione | Xanthate at B-ring | - |

| (+)-Longifolene | Xanthate as single diastereomer | - |

Yields are for the isolated products. In some cases, specific yields for individual products were not provided in the source material.

The radical intermediates generated from O-ethyl ester of carbonodithioic acid can participate in intermolecular radical cyclizations and rearrangements, leading to the formation of cyclic and rearranged products. These reactions often proceed with a high degree of stereocontrol and can be used to construct complex polycyclic systems. nih.gov

In a typical sequence, an intermolecular radical addition of a xanthate to an alkene is followed by an intramolecular cyclization of the resulting radical onto a suitably positioned radical acceptor, such as an aromatic ring. nih.gov This strategy has been employed in the synthesis of fused cyclic systems like indolines and indanes. nih.gov

The success of these tandem reactions can be influenced by the electronic properties of the substrates. For example, in the synthesis of pyrrolopyrimidines, the presence of electron-withdrawing groups on the aromatic ring can facilitate the cyclization step. nih.gov The reaction conditions, such as the type and amount of radical initiator, can also play a crucial role in the outcome of the reaction. nih.gov

The Chugaev elimination is a classic organic reaction that involves the thermal decomposition of xanthates to produce alkenes. alfa-chemistry.comchemistry-reaction.comwikipedia.orgyoutube.com This reaction proceeds through a concerted, intramolecular syn-elimination mechanism via a six-membered cyclic transition state. chemistry-reaction.comwikipedia.orgwikipedia.org A key advantage of the Chugaev elimination is that it typically occurs at lower temperatures (120-200 °C) compared to other pyrolysis reactions, such as ester pyrolysis (400-500 °C), which minimizes side reactions like isomerization of the carbon skeleton. wikipedia.orgyoutube.comnrochemistry.com

The mechanism involves the abstraction of a β-hydrogen atom by the thione sulfur of the xanthate group. chemistry-reaction.com Isotopic labeling studies have confirmed that the C=S sulfur, and not the thiol sulfur, is involved in the cyclic transition state. chemistry-reaction.com The initial products of the reaction are an alkene and an unstable dithiocarbonate derivative, which subsequently decomposes to carbonyl sulfide (B99878) and a thiol. nrochemistry.com

The stereochemistry of the Chugaev elimination is a defining feature. The reaction requires a syn-coplanar arrangement of the β-hydrogen and the xanthate group, leading to a high degree of stereoselectivity. alfa-chemistry.comchemistry-reaction.com For example, the threo isomer of a starting alcohol will yield a Z-alkene, while the erythro isomer will give an E-alkene. alfa-chemistry.com However, for secondary alcohols with multiple β-hydrogens, the regioselectivity can be low unless the structure is a rigid ring system. alfa-chemistry.com

Table 2: Comparison of Elimination Temperatures wikipedia.orgyoutube.com

| Reaction | Typical Temperature Range (°C) |

| Chugaev Elimination (Xanthates) | 120 - 200 |

| Cope Elimination (Amine Oxides) | 80 - 160 |

| Ester Pyrolysis | 400 - 500 |

Metal-Free Oxidative Esterification Processes

Recent advancements have led to the development of metal-free oxidative esterification methods. rsc.orgrsc.orgorganic-chemistry.org These processes offer an environmentally benign alternative to traditional metal-catalyzed esterifications. rsc.orgorganic-chemistry.orgeurekalert.org One such approach involves the one-pot synthesis of α-ketoesters from acetophenones and alcohols under mild, metal-free conditions. rsc.org

While the provided search results focus more on the direct oxidative esterification of alcohols and aldehydes to form esters, and the metal-free transesterification, the principle of avoiding metal catalysts is a common thread. rsc.orgorganic-chemistry.orgeurekalert.org These methods often utilize organic catalysts or reagents to facilitate the transformation. organic-chemistry.org For example, N-heterocyclic carbenes have been used to catalyze the oxidation of aldehydes to esters. organic-chemistry.org Another approach employs tetramethylammonium (B1211777) methyl carbonate as a metal-free catalyst for transesterification. eurekalert.org

The development of these metal-free methods is driven by the desire for more sustainable and cost-effective chemical processes, avoiding the use of expensive and potentially toxic metal catalysts. eurekalert.org

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl xanthate and its complexes. ¹H and ¹³C NMR spectra provide detailed information about the ethoxy group, while ¹¹⁹Sn NMR is crucial for characterizing organotin compounds derived from ethyl xanthate.

In the ¹H NMR spectrum of potassium ethyl xanthate (KEX), the ethyl group protons exhibit characteristic signals. The methylene (B1212753) protons (-OCH₂-) typically appear as a quartet, while the methyl protons (-CH₃) present as a triplet. These splitting patterns arise from spin-spin coupling between the adjacent proton groups.

¹³C NMR spectroscopy distinguishes the two unique carbon environments in the ethyl group. The signal for the carbon atom bonded to oxygen (-OCH₂-) is found further downfield compared to the terminal methyl carbon (-CH₃), influenced by the electronegativity of the oxygen atom. acs.org A very downfield signal corresponds to the dithiocarbonate carbon (C=S).

¹¹⁹Sn NMR spectroscopy is indispensable for studying organotin(IV) compounds, including those with xanthate ligands. oulu.fi The chemical shifts in ¹¹⁹Sn NMR span a very wide range and are highly sensitive to the coordination number of the tin atom and the nature of the substituents. chemicalbook.comresearchgate.net This technique is used to study the structure of organotin ethylxanthate (B89882) complexes in solution. oulu.fi

Table 1: Representative NMR Chemical Shifts (δ) for Potassium Ethyl Xanthate (KEX)

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~1.4 | Triplet |

| ¹H | -OCH₂- | ~4.4-4.6 | Quartet |

| ¹³C | -CH₃ | ~14 | - |

| ¹³C | -OCH₂- | ~70 | - |

| ¹³C | -OCS₂⁻ | ~225-230 | - |

Note: Chemical shifts can vary depending on the solvent and specific complex.

Infrared (IR) and UV/Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Interaction Studies

Infrared (IR) and UV/Visible (UV-Vis) spectroscopy are powerful tools for identifying the key functional groups in ethyl xanthate and studying its interactions, such as complex formation with metal ions.

The IR spectrum of potassium ethyl xanthate displays several characteristic absorption bands. oulu.fitandfonline.com A strong band in the 1200-1110 cm⁻¹ region is typically assigned to the C-O-C stretching vibration. tcichemicals.com The stretching vibration of the C=S group is a subject of some debate in the literature but is generally identified as an intense band in the 1070–1020 cm⁻¹ range. tcichemicals.com Another significant band, corresponding to the C-S stretch, appears at lower wavenumbers. tandfonline.com The presence and potential shifts of these bands upon coordination to a metal provide evidence of complex formation. nih.gov

UV-Vis spectroscopy is used to analyze ethyl xanthate solutions and their metal complexes. The xanthate ion exhibits two characteristic absorption maxima in the ultraviolet region. chemicalbook.comresearchgate.net An absorption band around 300-301 nm is attributed to a π→π* transition within the O-C(S)S⁻ chromophore. researchgate.netresearchgate.net A second, more intense band is observed at approximately 225-227 nm, corresponding to an n→σ* transition. researchgate.netresearchgate.net The formation of metal-xanthate complexes or oxidation products like diethyl dixanthogen (B1670794) leads to distinct changes in the UV-Vis spectrum, which can be used for quantitative analysis and to study reaction kinetics. researchgate.netexlibrisgroup.com

Table 2: Characteristic Spectroscopic Data for Ethyl Xanthate

| Technique | Assignment | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | ν(C-O-C) | ~1200-1110 |

| IR | ν(C=S) | ~1070-1020 |

| IR | ν(C-S) | ~660-580 tandfonline.com |

| UV-Vis | n→σ* transition | ~226 |

| UV-Vis | π→π* transition | ~301 |

Note: Values are approximate and can be influenced by the chemical environment (e.g., solvent, metal coordination).

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC-MS, HPLC-MS/MS, ICP-MS/MS) for Molecular Identification and Trace Analysis

Mass spectrometry, particularly when coupled with chromatographic techniques, provides high sensitivity and selectivity for the identification and quantification of ethyl xanthate and its derivatives.

Due to the ionic and non-volatile nature of potassium ethyl xanthate, direct analysis by GC-MS is challenging. However, hyphenated techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are well-suited for its analysis in aqueous samples. nih.gov These methods allow for the simultaneous determination of various xanthates with very low detection limits, often in the μg/L range. nih.gov

HPLC coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS/MS) is a particularly powerful technique for the determination of ethyl xanthate. tandfonline.comresearchgate.net This method offers element-specific detection by monitoring the sulfur content of the molecules separated by HPLC. tandfonline.com To overcome spectral interferences, the sulfur ion (³²S⁺) is often measured in a mass-shift mode as an oxide ion (³²S¹⁶O⁺) in the collision/reaction cell of the ICP-MS/MS instrument. tandfonline.comresearchgate.net This approach provides excellent detection limits, for instance, 88 µg L⁻¹ for potassium ethyl xanthate (KEX) and 20 µg L⁻¹ for its oxidation product, diethyl dixanthogen. tandfonline.comresearchgate.net HPLC-ICP-MS/MS can also be used to study metal-xanthate complexes by monitoring both the sulfur and the specific metal ion. oulu.firesearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of potassium ethyl xanthate is not extensively detailed in the provided results, data from its homologues and complexes provide significant structural insights.

X-ray crystallography studies on potassium amyl xanthate reveal that the xanthate anion's core, the OCS₂ group, is planar. wikipedia.org In this structure, the C-S bond lengths are both approximately 1.65 Å, and the C-O distance is about 1.38 Å. wikipedia.org This planarity is a key structural feature of the xanthate ligand. Potassium ethyl xanthate is known to act as a bidentate ligand, forming coordination complexes with various transition metals. For example, it forms octahedral complexes with chromium(III), indium(III), and cobalt(III). wikipedia.org The structural characterization of these metal complexes using X-ray diffraction confirms the coordination of the xanthate ligand through its sulfur atoms.

Other Advanced Analytical Techniques in Materials Research (DLS, FESEM-EDX, GPC, TGA)

Beyond the core spectroscopic methods, a range of other analytical techniques are employed to characterize materials synthesized from or treated with ethyl xanthate.

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition of ethyl xanthate-containing compounds. For instance, TGA has been employed to investigate the thermal decomposition of cadmium ethyl xanthate, which serves as a single-molecule precursor for the synthesis of cadmium sulfide (B99878) (CdS) nanocrystals. researchgate.netekb.eg TGA curves show that cadmium ethyl xanthate undergoes rapid decomposition in a single step between 150 °C and 200 °C to yield CdS. ekb.eg The decomposition of other metal xanthates, such as those of ethyl, propyl, and butyl, also proceeds via a two-step scheme as revealed by TGA. researchgate.net

Field Emission Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (FESEM-EDX) provides information on the surface morphology and elemental composition of materials. In the context of CdS thin films prepared from a cadmium ethyl xanthate precursor, SEM analysis has shown the formation of spherical nanoparticles, while EDX confirms the presence and stoichiometry of cadmium and sulfur. ekb.eg

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.netlcms.cz Xanthates are used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. GPC is essential for characterizing the polymers produced via this method, confirming the controlled nature of the polymerization and providing data on the average molecular weight and polydispersity of the resulting polymer chains.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (DFT, Semi-Empirical Methods) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of ethyl xanthate and related compounds. researchgate.net These calculations provide valuable information about molecular orbitals, charge distribution, and the nature of chemical bonds, which are crucial for predicting how the molecule will interact with other substances.

Studies have employed various DFT functionals, such as B3LYP and MPW1K, to model the behavior of ethyl xanthate. nih.gov For instance, the electrostatic potential surface of xanthate esters has been calculated to identify the regions of the molecule that are most likely to engage in electrostatic interactions. The negative potential regions, typically around the sulfur atoms, indicate sites prone to electrophilic attack. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. In the context of flotation, the interaction between the HOMO of the collector (ethyl xanthate) and the LUMO of the mineral surface is a critical factor in the adsorption process. mdpi.com

Furthermore, quantum chemical calculations have been used to analyze bond lengths and bond orders within the ethyl xanthate molecule. For example, the C=S bond length and its corresponding Mayer bond order have been calculated to understand the covalent nature of this bond, which is central to the molecule's function. mdpi.com These theoretical approaches have also been extended to study the adsorption of ethyl xanthate on various surfaces, such as germanium and mineral surfaces, providing insights into the preferred binding conformations (monodentate vs. bidentate). researchgate.netacs.org

Table 1: Selected Quantum Chemical Parameters for Thionocarbamate and Xanthate Ester Collectors mdpi.com

| Collector | Electrostatic Potential Extremum (kcal/mol) | C=S Bond Length (Å) | C=S Bond Order |

| IPETC | -29.060 | 1.701 | 1.454 |

| IBALTC | -27.901 | 1.697 | 1.463 |

| IBIBCTC | -12.014 | 1.602 | 1.602 |

| PXA | -18.266 | 1.664 | 1.611 |

Reaction Path Studies and Transition State Analysis

Theoretical studies have been conducted to elucidate the mechanisms of reactions involving ethyl xanthate, such as its thermal decomposition and oxidation. Reaction path studies map the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. A crucial aspect of this is the identification and characterization of transition states, which are the high-energy structures that must be overcome for the reaction to proceed.

For example, the gas-phase internal elimination (E(i)) reaction of ethyl xanthate has been investigated using methods like Hartree-Fock, Møller-Plesset perturbation theory (MP2), and DFT. nih.gov These studies calculate the geometries of the ground state and transition state, as well as the activation energy of the reaction. Comparisons between different theoretical methods have shown that DFT calculations with specific functionals, such as MPW1K, can provide an accurate description of the E(i) reaction of xanthate precursors. nih.gov

The analysis of transition states provides detailed information about the structural changes that occur during a reaction. For the internal elimination reaction of xanthates, a cyclic transition state is typically involved. The precise geometry and energy of this transition state determine the rate of the reaction. These computational approaches are invaluable for understanding the factors that influence the stability and reactivity of ethyl xanthate under different conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For ethyl xanthate, molecular models are used to visualize its three-dimensional structure and to study its interactions with other molecules and surfaces. researchgate.net

Molecular dynamics (MD) simulations, a subset of molecular modeling, are employed to study the time-dependent behavior of molecular systems. While specific MD simulation studies focused solely on O-ethyl xanthate are not extensively detailed in the provided results, the principles of MD are applicable. Such simulations could be used to investigate the conformational flexibility of the ethyl xanthate molecule in different solvents or its dynamic behavior when adsorbed onto a mineral surface. These simulations provide insights into the structural fluctuations and motions that are not captured by static quantum mechanical calculations.

The interaction of ethyl xanthate with more complex systems, such as metal-organic frameworks (MOFs), has also been studied. nih.govacs.org While not strictly a molecular dynamics simulation of the isolated molecule, these studies use modeling to understand how ethyl xanthate coordinates within the pores of the MOF. nih.govacs.org

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of ethyl xanthate, including its vibrational (FT-IR, Raman) and electronic (UV-Visible) spectra. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to assign the observed bands to specific molecular vibrations. acs.orgresearchgate.netnih.gov

For instance, DFT calculations have been used to study the conformations of related xanthogen ethyl formates. nih.gov These studies predict the existence of multiple stable conformers and their relative energies. The vibrational spectra can then be interpreted as a weighted average of the spectra of the individual conformers present in equilibrium. nih.gov Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which helps in the interpretation of UV-Visible spectra. nih.gov

Applications in Organic Synthesis and Catalysis

Reagent in C-S Bond Formation and Heterocycle Synthesis

The O-ethyl xanthate anion is a potent sulfur nucleophile utilized in the formation of carbon-sulfur (C-S) bonds and the subsequent construction of sulfur-containing heterocycles.

Potassium or sodium O-ethyl xanthate can undergo nucleophilic aromatic substitution with polyhaloanilines that possess an ortho-halogen atom. acs.org This reaction proceeds efficiently at moderately elevated temperatures (95–120 °C) and is highly selective for the ortho position. acs.org The initial C-S bond formation is followed by an intramolecular cyclization, providing a convenient and high-yielding pathway to halogenated 2(3H)-benzothiazolethiones, which are valuable scaffolds in medicinal and materials chemistry. acs.org

A study demonstrated that heating 2,4-difluoroaniline (B146603) with potassium O-ethyl xanthate in DMF at 95 °C for four hours resulted in the formation of 6-fluoro-1,3-benzothiazole-2(3H)-thione in high yield. acs.org This process highlights the dual role of the xanthate as both a C-S bond forming reagent and a precursor to a heterocyclic system. acs.org

Table 1: Synthesis of 2(3H)-Benzothiazolethiones using Potassium O-Ethyl Xanthate This table summarizes the reaction of various polyhaloanilines with potassium O-ethyl xanthate to yield corresponding benzothiazolethiones, based on data from a study on ortho-selective nucleophilic aromatic substitution. acs.org

| Starting Material | Reagent | Product | Yield |

| 2,4-Difluoroaniline | Potassium O-ethyl xanthate | 6-Fluoro-1,3-benzothiazole-2(3H)-thione | High |

| 4-Alkyl-2-bromoaniline | Potassium O-ethyl xanthate | 6-Alkyl-2(3H)-benzothiazolethione | N/A |

| 4-Alkoxy-2-chloroaniline | Potassium O-ethyl xanthate | 6-Alkoxy-2(3H)-benzothiazolethione | N/A |

Furthermore, alkyl xanthate esters are effective reagents in nickel-catalyzed cross-coupling reactions for the formation of C-S bonds. mdpi.com These redox-active esters can be coupled with various partners, demonstrating the utility of the xanthate group in modern catalytic C-S bond constructions. mdpi.com

Role in Multi-component Reactions and Complex Molecule Functionalization

Derivatives of O-ethyl xanthate have proven to be instrumental in multi-component reactions (MCRs) and the functionalization of complex natural products. While simple O-ethyl xanthates are less common in classical MCRs, more functionalized versions are tailored for specific synthetic strategies.

A notable example is the use of Carbonodithioic acid S-[3-(diethoxyphosphinyl)-2-oxopropyl] O-ethyl ester. This highly functionalized reagent, which contains a β-keto phosphonate (B1237965) ester appended to an O-ethyl xanthate core, was pivotal in the first total synthesis of the naturally occurring pyridine (B92270) alkaloids xestamines C, E, and H. The synthesis utilized a combination of radical and ionic reactions to forge new carbon-carbon bonds, showcasing the xanthate's role in the assembly of complex molecular architectures. researchgate.net

In the context of MCRs, related β-oxodithioesters have been employed in modified Biginelli reactions. rsc.org A tin(II) chloride-catalyzed three-component cyclocondensation of a β-oxodithioester, an aldehyde, and urea (B33335) can produce 5-methylmercaptothiocarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, demonstrating how the core reactivity of dithioesters can be harnessed in convergent synthetic strategies. rsc.org

Catalytic Aspects in Organic Transformations (e.g., Semi-hydrogenation of Alkynes)

While not a catalyst itself, O-ethyl xanthate can act as a mediator in catalytic transformations, most notably in the semi-hydrogenation of alkynes to (E)-alkenes. This is a significant achievement as it provides a rare selectivity for trans-alkenes from an alkyne reduction using a hydrogen source. taylorfrancis.com A robust strategy has been developed that uses inexpensive and commercially available xanthate to mediate this transformation, using water as the hydrogen donor. taylorfrancis.com This method is advantageous as it avoids transition metal catalysts, which can be toxic and show limited functional group tolerance. researchgate.nettaylorfrancis.com Mechanistic studies suggest that this process occurs via a non-radical pathway. taylorfrancis.com

Stereoselective Synthesis and Glycosidation Strategies

Xanthates are valuable tools in stereoselective synthesis, particularly in the field of glycoscience. Anomeric S-xanthates, prepared from glycals, serve as a novel class of glycosyl donors. nih.gov These donors can be used for the stereoselective synthesis of both α- and β-galactosamine-containing oligosaccharides, which are important biological molecules. nih.gov

More recently, a glycosylation method using 1-O-(methylthio)thiocarbonyl-glycoses (a type of xanthate donor) has been developed. acs.org These xanthate donors are easily accessible and stable for storage. acs.org The glycosylation can be promoted under mild acidic to neutral conditions and shows reactivity that is intermediate between that of more common glycosyl trichloroacetimidate (B1259523) and thioglycoside donors. acs.org This methodology is compatible with a range of sugar donors and acceptors, affording glycosides in good to excellent yields and enabling the synthesis of complex oligosaccharides through one-pot strategies. acs.org

In other areas of stereoselective synthesis, functionalized xanthates have been used to create chiral molecules. For example, the asymmetric Horner-Wadsworth-Emmons reaction and the asymmetric synthesis of biologically active compounds like dihydrexidine (B1670578) and salsolidine (B1215851) have been achieved using methodologies involving chiral phosphonate reagents derived from xanthates. researchgate.net

Development of Functionalized α-Ketoesters and Esters

The chemistry of O-ethyl xanthate extends to the synthesis of functionalized esters and ketoesters. A novel β-keto γ-xanthyl phosphonate, specifically Carbonodithioic acid S-[3-(diethoxyphosphinyl)-2-oxopropyl] O-ethyl ester, has been synthesized and used to append β-keto phosphonate esters to olefins through xanthate-transfer chemistry. researchgate.net This demonstrates a sophisticated application of the xanthate moiety to build complex functional groups. researchgate.net

Additionally, alkyl xanthate esters are key reactants in the synthesis of thioesters. mdpi.com In a nickel-catalyzed process, carboxylic acids can be converted to their corresponding thioesters using an alkyl xanthate ester as the sulfur source and coupling partner. mdpi.com This provides a practical method for accessing thioesters, which are important functional groups in organic and biochemistry. mdpi.com

Applications in Polymer Chemistry and Materials Science

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Agent

O-ethyl xanthates are well-established as a class of chain transfer agents (CTAs) used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netsigmaaldrich.com This technique is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com Specifically, O-ethyl xanthates, which fall under the category of dithiocarbonates, have proven to be particularly suitable for the controlled polymerization of less-conjugated monomers. researchgate.net The effectiveness of these agents is influenced by both the activating Z-group (O-ethyl) and the leaving R-group. rsc.orgrsc.org For instance, O-ethyl xanthates with secondary leaving groups show moderate reactivity in the RAFT polymerization of styrene (B11656). rsc.orgrsc.org

The use of potassium ethylxanthate (B89882) as a CTA for the RAFT polymerization of styrene has been investigated, demonstrating living/controlled polymerization characteristics. core.ac.uk Studies have shown that increasing the reaction temperature leads to a higher molecular weight of the produced polystyrene, while the molecular weight distribution remains relatively stable. core.ac.uk The versatility of RAFT polymerization allows for its application with various monomers and under a range of reaction conditions, making it a robust method for creating polymers with specific functionalities and architectures. researchgate.net

The synthesis of xanthate-based chain transfer agents is often straightforward, with a common method involving the reaction of a dithiocarbonate salt, such as commercially available potassium O-ethyl xanthate, with an appropriate alkylating agent. researchgate.netrsc.orgrsc.org For example, (S)-2-(ethyl propionate)-(O-ethyl xanthate) can be prepared by reacting ethyl-2-bromo-propionate with potassium O-ethyl xanthate in ethanol (B145695). researchgate.net

General methods for synthesizing xanthates include:

The reaction of a dithiocarbonate salt with an alkylating agent. rsc.orgrsc.org

Thioacylation reactions. rsc.org

The ketoform reaction. rsc.org

Radical substitution of a xanthogen disulfide. rsc.org

The structure of the xanthate, particularly the O-alkyl group, plays a crucial role in its reactivity and effectiveness in controlling polymerization. Research has shown that modifying the O-alkyl group can significantly alter the agent's performance. For example, substituting the O-ethyl group with an O-trifluoroethyl group can enhance the agent's activity. rsc.org This is because electron-withdrawing substituents on the Z group make the oxygen lone pair less available for delocalization with the C=S bond, thereby improving the xanthate's efficacy. core.ac.uk

Table 1: Examples of Synthesized Xanthate-Based Chain Transfer Agents

| Chain Transfer Agent Name | Abbreviation | Synthesis Precursors | Reference |

| (S)-2-(Ethyl propionate)-(O-ethyl xanthate) | X1 | Ethyl-2-bromo-propionate, Potassium O-ethyl xanthate | researchgate.net |

| (S)-2-(Ethyl isobutyrate)-(O-ethyl xanthate) | X2 | Ethyl-2-bromo-isobutyrate, Potassium O-ethyl xanthate | core.ac.uk |

| O-ethyl-S-ethyl 2-propionylxanthate | CTA 3 | Not specified | rsc.org |

| α-Amido Trifluoromethyl O-ethyl Xanthates | - | Fluoral, Amide | rsc.org |

| O-trifluoroethyl xanthate | - | 2,2,2-trifluorethanol, CS₂, NaH, Alkyl halide | rsc.org |

A key advantage of using O-ethyl xanthate derivatives in RAFT polymerization is the ability to exert significant control over the molecular weight and architecture of the resulting polymers. acs.orgacs.org The molecular weight of the polymer generally increases linearly with monomer conversion, which is a hallmark of a controlled polymerization process. researchgate.net For example, in the RAFT polymerization of vinyl acetate, both (S)-2-(ethyl propionate)-(O-ethyl xanthate) and (S)-2-(ethyl isobutyrate)-(O-ethyl xanthate) demonstrated pseudo-first-order kinetics and a linear increase in molecular weight with conversion up to approximately 85%. researchgate.net

The choice of the leaving group (R-group) in the xanthate CTA is critical for achieving good control. For instance, in the synthesis of poly(N-vinylpyrrolidone) (PVP), a xanthate with a 1-(methoxycarbonyl)ethyl leaving group provided better molecular weight control than one with a (O-ethylxanthylmethyl)benzene leaving group. acs.org This control allows for the synthesis of polymers with narrow polydispersity indices (PDI), often below 1.4. acs.orgacs.org

Furthermore, these CTAs enable the creation of complex macromolecular architectures, such as star polymers and block copolymers. acs.orgacs.org Star polymers can be synthesized using a "core-first" approach with multifunctional xanthate agents. researchgate.netacs.orgacs.org Amphiphilic star block copolymers, for example, have been created by first synthesizing a four-arm poly(vinyl acetate) star, which is then used as a macro-CTA to polymerize N-vinylpyrrolidone, resulting in micelles with an average diameter of about 60 nm. researchgate.net

Table 2: Control of Polystyrene Molecular Weight using Potassium Ethylxanthate

| Parameter | Condition | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |

| Reaction Time | 4h, 80°C | 38.6 | 18,500 | 1.65 | core.ac.uk |

| Reaction Temperature | 70°C, 4h | 25.4 | 12,300 | 1.72 | core.ac.uk |

| Reaction Temperature | 80°C, 4h | 38.6 | 18,500 | 1.65 | core.ac.uk |

| Reaction Temperature | 90°C, 4h | 45.2 | 23,400 | 1.68 | core.ac.uk |

The xanthate group at the end of a polymer chain synthesized via RAFT polymerization is a versatile handle for post-polymerization modification. rsc.orgrsc.org This allows for the introduction of various functionalities to the polymer terminus. A common strategy is the aminolysis of the xanthate group to generate a terminal thiol. rsc.orgrsc.org This thiol can then undergo further reactions, such as Michael additions. rsc.orgrsc.org For instance, the in-situ aminolysis of a xanthate-terminated poly(MDO) with hexylamine, followed by a base-catalyzed Michael addition of propargyl methacrylate, results in an alkyne-functionalized polymer. rsc.orgrsc.org

Another approach involves the cleavage of xanthate groups to form α,ω-thiol end-functionalized polymers, which can then be used to create cyclic polymers through intramolecular coupling. researchgate.net For example, a linear poly(2-ethyl-2-oxazoline) with xanthate end groups was treated with n-butylamine to yield a thiol-terminated polymer, which was subsequently oxidized to form a cyclic polymer with a disulfide linkage. researchgate.net These modification strategies significantly expand the scope of materials that can be designed, enabling the creation of polymers with tailored end-group functionalities for specific applications. rsc.orgmdpi.com

Development of Functional Polymers and Macromolecular Architectures

The use of O-ethyl xanthate-based CTAs in RAFT polymerization has facilitated the development of a wide range of functional polymers and complex macromolecular architectures. rsc.orgacs.orgacs.org This control over polymerization allows for the synthesis of block copolymers, star polymers, and other intricate structures with well-defined properties. researchgate.netacs.orgacs.org

Amphiphilic and double-hydrophilic block copolymers have been successfully synthesized using xanthate end-functional poly(ethylene glycol)s (PEGs) as macromolecular chain-transfer agents (macro-CTAs). acs.orgacs.org This approach has been used to create PEG-b-poly(vinyl acetate) and PEG-b-poly(N-vinylpyrrolidone) diblock copolymers with narrow molecular weight distributions. acs.orgacs.org The ability to create such block copolymers opens up possibilities for applications in areas like drug delivery and nanotechnology, where self-assembly into micelles or other nanostructures is desired. researchgate.net

Star polymers with various functionalities have also been prepared. researchgate.netacs.orgacs.org For example, four-arm poly(N-vinylcarbazole) stars were synthesized using tetrafunctional xanthate CTAs. acs.org These star polymers can be further modified, for instance, by cleaving the arms from the core via aminolysis to study their individual properties. acs.org The synthesis of degradable polymers has also been achieved through the copolymerization of vinyl monomers with cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO), mediated by xanthate CTAs. rsc.orgrsc.org This allows for the creation of materials with ester linkages in the backbone, rendering them susceptible to degradation. rsc.orgrsc.org

Integration in Hydrogel and Nanoparticle Systems for Advanced Materials Research

Polymers synthesized using O-ethyl xanthate-mediated RAFT polymerization are increasingly being integrated into hydrogel and nanoparticle systems for a variety of advanced materials applications. nih.govchemrxiv.orgnih.govnih.gov The precise control over polymer structure afforded by this technique is crucial for designing materials with specific responsive behaviors and functionalities.

Xanthate-functional polymers have been used to create hydrogels that respond to external stimuli such as temperature. chemrxiv.orgnih.gov A photoiniferter strategy using xanthate-functional polymers has been demonstrated to form soft hydrogel networks with visible light, even in the presence of oxygen. chemrxiv.org This method avoids the need for exogenous initiators and UV light, which can be detrimental in biological applications. chemrxiv.org Injectable hydrogels with pH and temperature sensitivity have been synthesized via RAFT polymerization for applications in sustained protein delivery and cell encapsulation. nih.gov For instance, composite hydrogels prepared with xanthan gum, methyl acrylate, and maleic anhydride (B1165640) have shown the ability to adsorb heavy metal ions from water. google.com

In the realm of nanotechnology, xanthate agents have been immobilized on the surface of nanoparticles, such as titanium dioxide (TiO₂), to initiate RAFT polymerization directly from the particle surface. nih.govnih.gov This "grafting-from" approach allows for the creation of a dense polymer brush on the nanoparticle surface, effectively modifying its properties for enhanced biocompatibility or dispersibility. nih.govnih.gov This surface modification is critical for applications where control over the nanoparticle-matrix interface is important. nih.govnih.gov Furthermore, star polymers synthesized via RAFT can act as nanoreactors for the in-situ formation of silver nanoparticles, creating hybrid materials with antibacterial properties for potential use in medical implants. nih.gov

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal Complexes with O-Ethyl Dithiocarbonate Ligands

The synthesis of metal complexes with O-ethyl dithiocarbonate (ethyl xanthate) ligands typically involves the reaction of a soluble salt of the ligand, most commonly potassium ethyl xanthate, with a metal salt in a suitable solvent. sysrevpharm.org This straightforward metathesis reaction is widely applicable to transition metals, main group elements, and lanthanides. nih.gov

A general synthetic procedure involves dissolving the metal salt (e.g., chloride, nitrate, or sulfate) and a stoichiometric amount of potassium ethyl xanthate in a solvent like ethanol (B145695) or water. The reaction mixture is often stirred at room temperature or under reflux, leading to the precipitation of the metal xanthate complex, which can then be isolated by filtration. sysrevpharm.orgresearchgate.net For instance, the preparation of various metal dithiocarbamate (B8719985) complexes, which are structurally similar to xanthates, involves reacting two equivalents of the potassium ligand salt with one equivalent of the metal salt in refluxing ethanol for several hours. sysrevpharm.org Similarly, organometallic xanthate derivatives, such as those of dimethyl- and diphenylgermane, have been synthesized and characterized. acs.org

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis (C, H, N, S): To confirm the empirical formula of the synthesized complex. sysrevpharm.org

Infrared (IR) Spectroscopy: To identify the coordination mode of the xanthate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution. sysrevpharm.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex. sysrevpharm.org

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. sysrevpharm.org

X-ray Crystallography: To provide definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry. acs.org

The thermal stability and decomposition pathways of metal-xanthate complexes are also crucial aspects of their characterization. Studies on ethyl xanthate interactions with minerals have shown that the resulting complexes can decompose over time, producing species like carbon oxysulfide (COS), carbon dioxide (CO₂), and in some cases, carbon disulfide (CS₂) and ethanol (C₂H₅OH). optica.org

Elucidation of Coordination Modes and Geometries in Organometallic Research

The O-ethyl dithiocarbonate ligand is known for its versatile coordination behavior, primarily due to the presence of two sulfur donor atoms. researchgate.net This allows it to bind to metal centers in several distinct modes, which influences the geometry and reactivity of the resulting organometallic complex. researchgate.net

The most common coordination modes observed for xanthate ligands are:

Bidentate Chelating: The ligand forms a four-membered chelate ring by bonding to the metal center through both sulfur atoms. This is the most prevalent coordination mode, as the small "bite angle" of the dithiocarbonate moiety contributes to the stability of the chelate. nih.govresearchgate.net

Monodentate: The ligand binds to the metal through only one of the sulfur atoms. This mode is less common than bidentate chelation. nih.gov

Anisobidentate: The ligand is chelating, but the two metal-sulfur bond lengths are unequal. This can occur in both mononuclear and bridging scenarios. nih.govresearchgate.net

Bidentate Bridging: The ligand bridges two metal centers, with each sulfur atom coordinating to a different metal. researchgate.net

The ability of the dithiocarbonate ligand to stabilize metals in various oxidation states is attributed to the resonance between the dithiocarbamate form and the thioureide form, which involves the delocalization of the nitrogen lone pair onto the sulfur atoms in the analogous dithiocarbamate structures. nih.govmdpi.com A similar resonance effect in xanthates contributes to their robust coordination properties.

These coordination modes give rise to various coordination geometries around the central metal ion. The final geometry is influenced by the coordination number, the nature of the metal ion, and the steric and electronic properties of other ligands in the coordination sphere. libretexts.org Common geometries for metal xanthate complexes include octahedral (coordination number 6), tetrahedral, and square planar (both coordination number 4). libretexts.org For example, X-ray crystal studies have confirmed trigonal planar and tetrahedral geometries for certain dithiocarbamate complexes, which are analogous to xanthates. researchgate.net

Table 1: Common Coordination Modes of O-Ethyl Dithiocarbonate

| Coordination Mode | Description | Typical Geometry |

|---|---|---|

| Bidentate Chelating | Both sulfur atoms bind to a single metal center, forming a four-membered ring. | Octahedral, Square Planar, Tetrahedral |

| Monodentate | One sulfur atom binds to the metal center. | Various |

| Anisobidentate | Both sulfur atoms bind to a single metal center, but with unequal M-S bond lengths. | Distorted geometries |

| Bidentate Bridging | The two sulfur atoms bind to two different metal centers. | Dinuclear or Polynuclear structures |

Spectroscopic Investigations of Metal-Xanthate Interactions

Spectroscopic techniques are indispensable for probing the nature of the interaction between the O-ethyl dithiocarbonate ligand and metal centers. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide detailed insights into the coordination environment. optica.orgsysrevpharm.org

Infrared (IR) Spectroscopy is particularly useful for determining the coordination mode of the xanthate ligand. The key vibrational bands of interest are those associated with the C-O, C-S, and M-S bonds.

The ν(C-S) stretching frequency, typically observed around 1000-1070 cm⁻¹, is a diagnostic marker. A single strong band in this region is often indicative of a symmetric bidentate coordination, as seen in many metal dithiocarbamate complexes. sysrevpharm.org In contrast, the appearance of a doublet or a broader band can suggest a monodentate or an anisobidentate coordination mode.

The ν(C-O) stretching frequency, usually found in the 1150-1250 cm⁻¹ range, is also sensitive to the coordination environment.

The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be assigned to ν(M-S) vibrations, providing direct evidence of metal-sulfur bond formation.

Ex situ infrared spectroscopy has been employed to study the interaction of ethyl xanthate with mineral surfaces like copper and chalcocite (Cu₂S). optica.org These studies monitor the appearance and disappearance of bands assigned to the xanthate ligand and its oxidation product, dixanthogen (B1670794), to understand the stability and reaction pathways on the mineral surface. optica.org

NMR Spectroscopy (¹H and ¹³C) provides valuable structural information in solution. The chemical shifts of the ethyl group protons (-CH₂- and -CH₃) in the ¹H NMR spectrum and the carbons in the ¹³C NMR spectrum can shift upon coordination to a metal center, providing clues about the electronic environment and the structure of the complex. sysrevpharm.orgacs.org

Table 2: Spectroscopic Data for Characterizing Metal-O-Ethyl Dithiocarbonate Interactions

| Spectroscopic Technique | Key Observables | Information Gained |

|---|---|---|

| Infrared (IR) | ν(C-S) band shape and position (1000-1070 cm⁻¹). ν(C-O) band position (1150-1250 cm⁻¹). Appearance of ν(M-S) bands (Far-IR). | Coordination mode (bidentate vs. monodentate). Confirmation of M-S bond formation. |

| NMR (¹H, ¹³C) | Chemical shifts of ethyl group protons and carbons. | Solution-state structure. Electronic environment around the ligand. |

| UV-Visible | Position and intensity of absorption bands. | Electronic structure, charge transfer transitions. |

Environmental Chemistry and Abiotic Transformation Pathways

Abiotic Degradation Kinetics and Mechanisms

The degradation of Carbonodithioic acid, O-ethyl ester in aqueous solutions is a well-studied phenomenon. The primary mechanism of abiotic degradation is hydrolysis, which leads to the decomposition of the xanthate ion. The rate of this degradation is highly dependent on environmental factors, particularly pH. diva-portal.org

In acidic or neutral conditions, the decomposition of ethyl xanthate primarily yields carbon disulfide (CS₂) and the corresponding alcohol, ethanol (B145695). tandfonline.com This decomposition process is a significant environmental concern due to the toxicity of carbon disulfide. tandfonline.com The stability of ethyl xanthate decreases as the pH becomes more acidic (lower pH). diva-portal.org

Conversely, in basic solutions, the degradation rate of ethyl xanthate decreases, and the transformation products can include carbonates and sulfides. tandfonline.com The kinetics of xanthate degradation have been systematically studied, revealing that the half-life of the compound is at its maximum in the pH range of 7-8. diva-portal.org

Influence of Environmental Factors (e.g., pH, Temperature) on Transformation Rates

Both pH and temperature play a critical role in the transformation rates of this compound.

pH: The rate of decomposition of ethyl xanthate is inversely proportional to the pH in acidic conditions. Studies have shown a rapid increase in degradation with decreasing pH below 7. diva-portal.org At a temperature of 283 K, the decomposition rate was found to decrease significantly as the pH increased from 5 to 9. jcsp.org.pkresearchgate.netjcsp.org.pk Specifically, the rate of decomposition decreased from 2.099% to 0.451% under these conditions. jcsp.org.pkresearchgate.netjcsp.org.pk Interestingly, the degradation was observed to be faster at a pH of 9-10 compared to the neutral range, but the half-life increases again at a pH greater than 10. diva-portal.org

Temperature: An increase in temperature generally leads to an increase in the decomposition rate of ethyl xanthate. For instance, at a neutral pH of 7, the decomposition rate increased from 0.902% to 4.103% when the temperature was raised from 283 K to 300 K. jcsp.org.pkresearchgate.netjcsp.org.pk The maximum rate of decomposition observed in one study was 6.484% at 300 K and pH 5, which was reduced to 2.099% at 283 K under the same pH. jcsp.org.pkresearchgate.netjcsp.org.pk

The following interactive table summarizes the effect of pH and temperature on the decomposition rate of potassium ethyl xanthate.

| pH | Temperature (K) | Decomposition Rate (%) |

| 5 | 283 | 2.099 |

| 9 | 283 | 0.451 |

| 7 | 283 | 0.902 |

| 7 | 300 | 4.103 |

| 5 | 300 | 6.484 |

Interactive Data Table: You can sort the table by clicking on the headers to better visualize the effects of pH and temperature on the decomposition rate.

Identification of Abiotic Transformation Products

The abiotic degradation of this compound leads to the formation of several transformation products, the nature of which is highly dependent on the pH of the solution.

Under acidic to neutral conditions, the primary and most environmentally significant degradation products are:

Carbon disulfide (CS₂) tandfonline.com

Ethanol (C₂H₅OH) jcsp.org.pk

In alkaline environments (basic pH), the decomposition pathway shifts, leading to the formation of other products, including:

Carbonates tandfonline.com

Sulfides tandfonline.com

Ethyl monothiocarbonate jcsp.org.pk

Studies have also identified diethyl dixanthogen (B1670794) as a transformation product, particularly through oxidation processes. tandfonline.com

Analytical Methodologies for Environmental Monitoring in Research Contexts

Accurate monitoring of this compound and its degradation products in environmental samples is crucial for assessing its environmental fate and impact. Several analytical techniques are employed for this purpose in research settings.

Spectrophotometry: UV-Visible spectrophotometry is a common method used to study the degradation kinetics of ethyl xanthate. diva-portal.org The absorbance maximum at 301 nm is often used for the direct online monitoring of xanthates. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of ethyl xanthate and its transformation products. tandfonline.com When coupled with a UV-Visible detector (VWD), it allows for the determination of diethyl dixanthogen and ethyl xanthate at 240 nm and 301 nm, respectively. tandfonline.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For more sensitive and selective detection, HPLC can be coupled with tandem mass spectrometry (HPLC-ICP-MS/MS). tandfonline.comresearchgate.nettandfonline.comexlibrisgroup.com This method offers low detection limits and can overcome spectral interferences, making it suitable for determining low concentrations of xanthates in water samples. tandfonline.comresearchgate.nettandfonline.com Detection limits as low as 88 µg L⁻¹ for potassium ethyl xanthate and 20 µg L⁻¹ for diethyl dixanthogen have been reported using this technique. tandfonline.comresearchgate.nettandfonline.com

Capillary Electrophoresis (CE): Capillary electrophoresis has also been utilized for the selective determination of xanthates, with reported detection limits as low as 10 µg L⁻¹ for ethyl xanthate. tandfonline.com

Flow-Injection Analysis: A flow-injection method with amperometric detection using a modified carbon electrode has been developed for the determination of ethyl xanthate in the concentration range of 0.10-10.0 mg/L, with a detection limit of 0.04 mg/L. nih.gov

Derivatives and Analogs: Structure Reactivity Relationships and Advanced Research

Synthesis and Properties of S-Substituted O-Ethyl Carbonodithioic Acid Derivatives

The synthesis of S-substituted O-ethyl carbonodithioic acid derivatives, commonly known as xanthate esters, is a versatile and widely studied area of organic chemistry. These compounds serve as important intermediates in various chemical transformations. wikipedia.org

The most common method for the synthesis of S-alkyl O-ethyl carbonodithioates involves the reaction of sodium or potassium O-ethyl xanthate with an appropriate alkyl halide. wikipedia.orgrsc.org This nucleophilic substitution reaction is typically carried out in a polar solvent like acetone (B3395972) or ethanol (B145695). rsc.org The general reaction is as follows:

ROCS₂K + R'X → ROC(S)SR' + KX wikipedia.org

Where R is an ethyl group, and R'X is an alkyl halide.

A variety of S-substituted derivatives can be prepared using this method, including primary, secondary, and tertiary alkyl xanthate esters. rsc.org The choice of the alkylating agent (R'X) allows for the introduction of a wide range of functional groups, influencing the properties and subsequent reactivity of the resulting xanthate ester. For example, S-(cyanomethyl) O-ethyl carbonodithioate is synthesized from sodium O-ethyl xanthate and a cyanomethyl halide. The electron-withdrawing nature of the cyanomethyl group in this derivative enhances the electrophilicity of the carbonodithioate core.

The synthesis of S-aryl dithiocarbamates has also been achieved through a one-pot, three-component coupling reaction between diaryliodonium triflates, carbon disulfide, and aliphatic amines. morressier.comacs.org This metal-free approach provides an efficient route to these biologically relevant compounds. morressier.comacs.org

The properties of these S-substituted derivatives are largely dictated by the nature of the S-substituent. For instance, the C–S bond in alkyl xanthate esters can be cleaved under specific conditions to generate carbon-centered radicals, which are valuable intermediates in organic synthesis. rsc.org This reactivity has been harnessed in nickel-catalyzed cross-coupling reactions to form C–S bonds, providing an alternative to the use of odorous thiols. rsc.org

Table 1: Synthesis of S-Substituted O-Ethyl Carbonodithioic Acid Derivatives

| Entry | O-Ethyl Xanthate Salt | Alkylating/Arylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Potassium O-ethyl xanthate | Alkyl bromide | S-Alkyl O-ethyl carbonodithioate | Acetone, 40°C, 24h | Not specified | rsc.org |

| 2 | Sodium O-ethyl xanthate | Cyanomethyl halide | S-(Cyanomethyl) O-ethyl carbonodithioate | Anhydrous acetone or ethanol, 50-60°C, 6-12h | Not specified | |

| 3 | Diaryliodonium triflate, CS₂, Aliphatic amine | - | S-Aryl dithiocarbamate (B8719985) | Metal-free, mild conditions | Good to excellent | morressier.comacs.org |

Exploration of Novel Xanthate Esters with Tuned Reactivity and Selectivity

The quest for more efficient and selective chemical transformations has driven the exploration of novel xanthate esters with tailored reactivity. By strategically modifying the O- and S-substituents of the xanthate core, researchers can influence the compound's stability, radical-generating potential, and performance in various reactions. acs.orgmonash.edu

One area of significant interest is the use of xanthate esters in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgrsc.org The effectiveness of a xanthate as a RAFT agent is highly dependent on the nature of the "Z" group (the O-alkyl group in the case of xanthates) and the "R" group (the S-alkyl group). acs.orgacs.orgmonash.edu The "Z" group influences the reactivity of the C=S double bond towards radical addition, while the "R" group acts as the free-radical leaving group. acs.orgacs.orgmonash.edu

For instance, electron-withdrawing substituents on the O-alkyl group can enhance the activity of xanthate RAFT agents. acs.orgmonash.edu This is because such substituents make the oxygen lone pair less available for delocalization with the C=S bond, thereby activating the thiocarbonyl group towards radical addition. acs.orgmonash.edu The reactivity of xanthate esters can also be tuned for applications beyond polymerization. For example, O-benzyl xanthate esters have been employed as radical pronucleophiles in Csp³–Csp² cross-coupling reactions under dual nickel/photoredox catalysis. acs.org This represents an umpolung of the typical reactivity of alcohol derivatives in cross-coupling protocols. acs.org The reaction relies on the generation of an alkyl radical activator that initiates the C–O bond fragmentation of the xanthate. acs.org

The development of novel xanthate derivatives also extends to their use as precursors for other valuable compounds. For example, the reaction of xanthate esters with active methylene (B1212753) isocyanides can lead to the synthesis of 5-alkoxy-1,3-thiazoles. researchgate.netyoutube.combookpi.org Furthermore, in the presence of an acid catalyst, xanthate esters can act as alkylating agents for amines. researchgate.netyoutube.combookpi.org

Table 2: Examples of Novel Xanthate Esters and Their Applications

| Xanthate Ester Derivative | Key Structural Feature | Application | Tuned Reactivity/Selectivity | Reference |

|---|---|---|---|---|

| O-Alkyl xanthate esters with electron-withdrawing groups | Electron-withdrawing substituent on the O-alkyl group | RAFT Polymerization | Enhanced activity as a RAFT agent | acs.orgmonash.edu |

| O-Benzyl xanthate esters | Benzyl group on the oxygen atom | Csp³–Csp² Cross-Coupling | Acts as a radical pronucleophile | acs.org |

| General xanthate esters | - | Synthesis of 1,3-thiazoles | Reacts with active methylene isocyanides | researchgate.netyoutube.combookpi.org |

Comparative Mechanistic and Synthetic Studies of Related Thiocarbonylthio Compounds